molecular formula C13H21NO B1601821 N,N-Diisopropyl-3-methoxyaniline CAS No. 7000-87-5

N,N-Diisopropyl-3-methoxyaniline

Cat. No. B1601821
CAS RN: 7000-87-5
M. Wt: 207.31 g/mol
InChI Key: INFATYDKHXGDIB-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-methoxyaniline is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 . It is also known by its IUPAC name N,N-diisopropyl-3-methoxyaniline .


Molecular Structure Analysis

The molecular structure of N,N-Diisopropyl-3-methoxyaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a diisopropylamino group (N(CH(CH3)2)2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diisopropyl-3-methoxyaniline are not fully detailed in the search results. It has a molecular weight of 207.32 . More specific properties such as boiling point, melting point, and density are not provided .

Scientific Research Applications

Electrooxidation and Polymerization Studies

The electrooxidation of o-methoxyaniline (a compound closely related to N,N-Diisopropyl-3-methoxyaniline) has been extensively studied. Research by Widera et al. (1997) explored its electrooxidation using electrochemical and surface-enhanced Raman scattering methods, revealing insights into its electropolymerization process and dimerization or oligomerization mechanisms. This research has implications for developing new materials and understanding chemical reactions in electrochemical systems (Widera, Grochala, Jackowska, & Bukowska, 1997).

Conducting Polymer Development

MacInnes and Funt (1988) discovered that ortho-methoxyaniline, which is structurally similar to N,N-Diisopropyl-3-methoxyaniline, can be polymerized to create a soluble conducting polymer. This finding has potential applications in the field of conducting polymer chemistry and industrial applications, as the polymer exhibits high conductivity and good solubility in various solvents (MacInnes & Funt, 1988).

Electrochemical Properties

The electrical properties of chemically synthesized poly(o-methoxyaniline) films, a derivative of N,N-Diisopropyl-3-methoxyaniline, have been studied by Nogueira et al. (1995). They focused on ac conductivity measurements, revealing important information about the conductivity behavior and potential applications in electronic devices (Nogueira, Mattoso, Lepienski, & Faria, 1995).

Aromatic Hydrogenation and Transannulation

Research by Longobardi, Mahdi, and Stephan (2015) explored the stoichiometric reaction of para-methoxyanilines, related to N,N-Diisopropyl-3-methoxyaniline, in hydrogenation and transannular ring closure processes. This study offers insights into the chemical transformations of aromatic compounds and their potential applications in organic synthesis (Longobardi, Mahdi, & Stephan, 2015).

Studies on Polymer Salts

Gupta and Umare (1992) conducted studies on poly(o-methoxyaniline) salts, revealing insights into their thermal stability, electrical conductivity, and potential aging processes. This research contributes to the understanding of polymer properties and their applications in various fields (Gupta & Umare, 1992).

Safety And Hazards

Safety data for N,N-Diisopropyl-3-methoxyaniline suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition in case of a spill or leak .

properties

IUPAC Name

3-methoxy-N,N-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14(11(3)4)12-7-6-8-13(9-12)15-5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFATYDKHXGDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565103
Record name 3-Methoxy-N,N-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl-3-methoxyaniline

CAS RN

7000-87-5
Record name 3-Methoxy-N,N-di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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